Penta-3,4-dienoic acid

enzyme inhibition acyl-CoA dehydrogenase suicide substrate

Penta-3,4-dienoic acid (also known as 3,4-pentadienoic acid; molecular formula C₅H₆O₂; MW 98.10 g/mol) is a small-molecule allenic carboxylic acid bearing a terminal cumulated diene (allene) motif and a free carboxyl group. This compound serves as a versatile synthetic intermediate that enables allene‑specific transformations—including [2+2] cycloadditions, nucleophilic additions, and transition‑metal‑catalyzed coupling reactions—that are not accessible to its conjugated‑diene isomers.

Molecular Formula C5H6O2
Molecular Weight 98.1 g/mol
CAS No. 60053-24-9
Cat. No. B1658205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenta-3,4-dienoic acid
CAS60053-24-9
Molecular FormulaC5H6O2
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESC=C=CCC(=O)O
InChIInChI=1S/C5H6O2/c1-2-3-4-5(6)7/h3H,1,4H2,(H,6,7)
InChIKeyRBKUOYDGUJCKSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penta-3,4-dienoic acid (CAS 60053-24-9) — A Terminal Allene Carboxylic Acid Building Block for Enzyme Inhibitor and Spirocyclic Scaffold Synthesis


Penta-3,4-dienoic acid (also known as 3,4-pentadienoic acid; molecular formula C₅H₆O₂; MW 98.10 g/mol) is a small-molecule allenic carboxylic acid bearing a terminal cumulated diene (allene) motif and a free carboxyl group [1]. This compound serves as a versatile synthetic intermediate that enables allene‑specific transformations—including [2+2] cycloadditions, nucleophilic additions, and transition‑metal‑catalyzed coupling reactions—that are not accessible to its conjugated‑diene isomers [2]. Its CoA thioester derivative is a mechanism‑based (suicide) inhibitor of acyl‑CoA dehydrogenase, a feature that distinguishes it from simple saturated or conjugated unsaturated fatty acid analogs [3].

Why Penta-3,4-dienoic Acid Cannot Be Swapped with Penta-2,4-dienoic Acid or Other Pentadienoic Acid Isomers


The terminal allene (C=C=CH–) in penta-3,4-dienoic acid defines a reactivity profile that is orthogonal to that of the conjugated diene isomers (e.g., penta-2,4-dienoic acid). Where the conjugated diene engages primarily in Diels–Alder [4+2] cycloadditions, the allene participates in [2+2] cycloadditions, electrophilic additions, and rhodium‑ or palladium‑catalyzed insertion/cyclization cascades [1]. More critically, the allenic CoA thioester acts as a suicide substrate for flavoenzymes, forming a covalent flavin adduct at a rate of 2.4 × 10³ min⁻¹; this irreversible inactivation is not observed with the corresponding dienoyl‑CoA or saturated acyl‑CoA analogs [2]. Substituting a non‑allenic pentadienoic acid in any of these contexts would abrogate the desired reactivity or biological activity entirely, making the allenic architecture non‑negotiable for users pursuing allene‑dependent chemistry or mechanism‑based enzyme inhibition.

Penta-3,4-dienoic Acid – Quantitative Differentiation Evidence for Scientific Selection


Kinetic Evidence: 3,4-Pentadienoyl-CoA Is a Rapid Suicide Inhibitor of Acyl-CoA Dehydrogenase

The CoA thioester of penta-3,4-dienoic acid, 3,4-pentadienoyl-CoA, inactivates pig-kidney general acyl-CoA dehydrogenase as a mechanism-based suicide inhibitor with an apparent first-order rate constant k = 2.4 × 10³ min⁻¹, leading to covalent flavin adduct formation at the isoalloxazine N-5 position. In contrast, the natural substrate octanoyl-CoA undergoes normal turnover without enzyme inactivation, and 2,4‑dienoyl‑CoA analogs are not reported to exhibit suicide inhibition of this enzyme [1]. The magnitude of the rate constant places this allenic inhibitor among the fastest-known suicide substrates for this flavoprotein, providing a quantitative benchmark for selecting penta-3,4-dienoic acid derivatives in inhibitor design campaigns.

enzyme inhibition acyl-CoA dehydrogenase suicide substrate flavoenzyme

Synthetic Versatility Divergence: Allenic [2+2] vs. Conjugated Diene [4+2] Cycloaddition Pathways

The terminal allene motif in penta-3,4-dienoic acid enables [2+2] cycloadditions, nucleophilic additions to the central allene carbon, and transition‑metal‑catalyzed O–H insertion/cyclization cascades that generate spirocyclic butenolides and β‑methylidene 2‑furanones [1][2]. In sharp contrast, penta-2,4-dienoic acid (a conjugated diene) is restricted to [4+2] Diels–Alder cycloadditions and cannot undergo the allene-specific metal-catalyzed annulations that produce medicinally relevant spirocyclic scaffolds [1]. This functional divergence is absolute: no reaction conditions can convert the conjugated isomer into the spirocyclic products accessible from the allenic acid.

organic synthesis cycloaddition allene chemistry building block

Procurement Cost Differential: Price Premium Reflects Synthetic Complexity and Niche Role

Penta-3,4-dienoic acid commands a substantial price premium over its conjugated isomer: Enamine offers 1 g at 95 % purity for USD 743, while penta‑2,4‑dienoic acid of comparable purity is listed in the USD 50–100 per gram range by multiple vendors [1]. This ≈7–15× cost multiplier reflects the more demanding synthetic routes required to construct the strained allene moiety and the compound’s specialized application profile. The premium is justified only when the allene-specific reactivity or biological activity is explicitly required; for generic carboxylation or simple esterification reactions, the isomer suffices.

procurement cost analysis specialty chemical supply chain

Target Application Scenarios Where Penta-3,4-dienoic Acid Provides Demonstrated Advantage


Design of Mechanism-Based (Suicide) Inhibitors Targeting Acyl-CoA Dehydrogenases

The CoA thioester of penta-3,4-dienoic acid inactivates acyl-CoA dehydrogenase with a rate constant of 2.4 × 10³ min⁻¹, forming a covalent flavin adduct [1]. This property is exploited to create irreversible inhibitors for studying fatty acid β‑oxidation and for developing therapeutic candidates against metabolic disorders. The allenic warhead is essential; saturated or conjugated‑diene analogs lack this suicide-inhibition capability [1].

Construction of Spirocyclic Butenolide and Furanone Scaffolds via Allene-Specific Annulation

Rh(II)-catalyzed O–H insertion of heterocyclic diazo compounds into penta-3,4-dienoic acid, followed by base-promoted cyclization, affords spirocyclic Δα,β‑butenolides and β‑methylidene 2‑furanones—scaffolds found in bioactive natural products and anticancer leads [2]. The conjugated isomer penta-2,4-dienoic acid cannot participate in this transformation, making the allenic acid mandatory for this synthetic strategy.

Allene-Specific Isotopic Labeling for Metabolic Flux and Enzyme Mechanism Studies

The terminal allene motif permits selective deuteration or ¹³C‑labeling at positions that are chemically distinct from those in conjugated diene isomers. This enables precise tracking of metabolic fate and enzyme‑adduct formation in mechanistic studies of flavoenzyme inactivation [1]. The structural uniqueness of the allene simplifies interpretation of isotope‑effect experiments and mass‑spectrometric fragmentation patterns.

Procurement-Validated Supply for Niche Allene Chemistry Programs

Despite its premium price (USD 743/g from Enamine), penta-3,4-dienoic acid is commercially available at defined purity (95 %) with documented analytical specifications [3]. For research groups whose synthetic routes require the allene motif, the cost is justified by the compound’s irreplaceable reactivity and by the avoidance of in‑house allene synthesis, which typically involves multi‑step, low‑yielding procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penta-3,4-dienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.